Perfluoropent-1-ene
Overview
Description
Perfluoropent-1-ene is a fluorinated organic compound with the molecular formula C5F10 . It is a colorless, odorless liquid known for its high chemical stability and low reactivity . This compound is part of the perfluoroolefins family, which are characterized by the presence of a carbon-carbon double bond fully substituted with fluorine atoms .
Mechanism of Action
Target of Action
Perfluoropent-1-ene, also known as Decafluoropent-1-ene, is a synthetic compound with the molecular formula C5F10 It’s known for its high chemical stability and low reactivity .
Mode of Action
Given its high chemical stability and low reactivity , it’s likely that the compound does not readily interact with biological targets. More research is needed to fully understand its mode of action.
Biochemical Pathways
Some studies suggest that perfluorochemicals, a group to which this compound belongs, can be degraded by certain pseudomonas species under aerobic conditions
Result of Action
Given its chemical stability and low reactivity , it’s likely that the compound does not readily interact with biological molecules or induce significant cellular effects. More research is needed to fully understand its biological impacts.
Preparation Methods
Perfluoropent-1-ene can be synthesized through various methods. One common synthetic route involves the fluorination of elementary fluorine with internal perfluoroolefins . The reaction conditions typically require low temperatures and the presence of specific catalysts to ensure high yields and purity . Industrial production methods often involve the use of specialized equipment to handle the highly reactive fluorine gas and to control the reaction environment .
Chemical Reactions Analysis
Perfluoropent-1-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various fluorinated products.
Reduction: Reduction reactions can lead to the formation of partially fluorinated compounds.
Substitution: This compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions are typically other fluorinated organic compounds .
Scientific Research Applications
Perfluoropent-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: This compound is investigated for its potential use in medical imaging and drug delivery systems.
Industry: It is used in the production of high-performance materials, such as fluoropolymers and surfactants.
Comparison with Similar Compounds
Perfluoropent-1-ene can be compared to other similar compounds, such as perfluorobut-1-ene and perfluorohex-1-ene . These compounds share similar chemical properties, such as high stability and low reactivity, but differ in their molecular size and specific applications . This compound is unique due to its specific balance of properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1,1,2,3,3,4,4,5,5,5-decafluoropent-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F10/c6-1(2(7)8)3(9,10)4(11,12)5(13,14)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWHQPOHADDEFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880139 | |
Record name | Perfluoropent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376-87-4 | |
Record name | 1,1,2,3,3,4,4,5,5,5-Decafluoro-1-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoropent-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoropent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoropent-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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